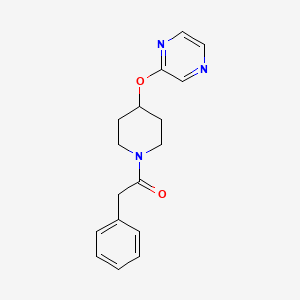
2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a synthetic compound with the molecular formula C17H19N3O2 and a molecular weight of 297.358.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves the reaction of 2-phenyl-1-(piperidin-1-yl)ethanone with pyrazin-2-yloxy. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
化学反应分析
Types of Reactions
2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.
Medicine: The compound is being investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to target proteins or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Phenyl-1-(piperidin-1-yl)ethanone: A related compound with similar structural features.
1-Phenyl-2-(4-(pyrazin-2-yl)piperazin-1-yl)ethan-1-ol: Another compound with a similar core structure but different functional groups.
Uniqueness
2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is unique due to the presence of the pyrazin-2-yloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
生物活性
2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H21N3O2
- Molecular Weight : 311.385 g/mol
- CAS Number : 59351313
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptor Binding : The compound exhibits affinity for multiple neurotransmitter receptors, which may contribute to its pharmacological effects.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in cellular signaling pathways.
Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with piperidine and pyrazine moieties have shown to inhibit the growth of various cancer cell lines, including gliomas and melanomas. A study demonstrated that structurally related compounds inhibited Na+/K(+)-ATPase activity, which is crucial for cancer cell proliferation and survival .
Antimicrobial Activity
Compounds with similar structures have also been evaluated for their antimicrobial properties. A review highlighted that certain derivatives displayed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the pyrazinyl group is believed to enhance this activity by disrupting bacterial cell membranes or inhibiting critical metabolic pathways .
Neuropharmacological Effects
Given the piperidine structure, there is potential for neuropharmacological effects. Compounds with similar scaffolds have been investigated for their roles in modulating neurotransmitter systems, particularly in the treatment of anxiety and depression. The interaction with serotonin and dopamine receptors may contribute to these effects .
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of related compounds, it was found that a derivative with a similar structure significantly inhibited cell growth in glioma cell lines at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Activity
A series of piperidine derivatives were tested against various bacterial strains. One compound demonstrated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against E. coli, showcasing its potential as an antibacterial agent .
Data Summary
属性
IUPAC Name |
2-phenyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(12-14-4-2-1-3-5-14)20-10-6-15(7-11-20)22-16-13-18-8-9-19-16/h1-5,8-9,13,15H,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRYNLXGMAIVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














